

Application Notes and Protocols for TDI-11861

Dose-Response Studies In Vitro

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Compound of Interest

Compound Name: TDI-11861

Cat. No.: B15602824

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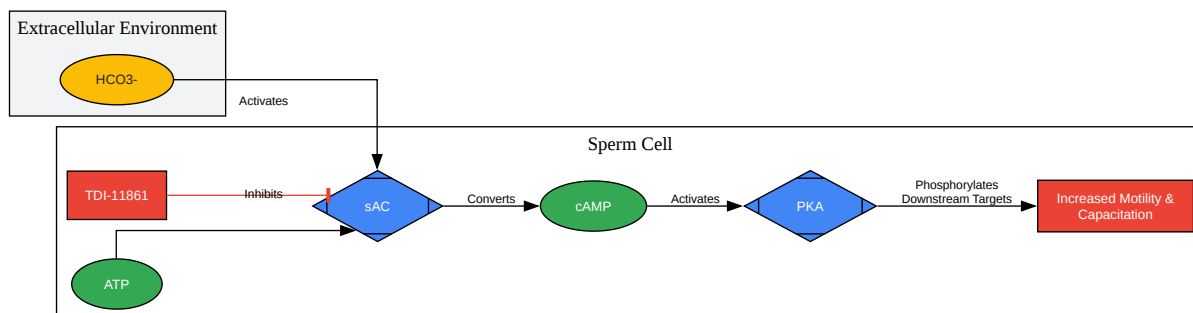
These application notes provide a comprehensive overview of the in vitro dose-response studies for **TDI-11861**, a potent and selective inhibitor of soluble adenylyl cyclase (sAC). The following protocols are intended to guide researchers in conducting similar experiments to evaluate the efficacy and mechanism of action of sAC inhibitors.

Introduction

TDI-11861 is a second-generation inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and maturation.^[1] Unlike transmembrane adenylyl cyclases (tmACs), sAC is activated by bicarbonate and calcium ions, playing a key role in the cAMP signaling pathway essential for fertilization.^{[1][2]} **TDI-11861** has been identified as a promising candidate for a non-hormonal, on-demand male contraceptive.^{[1][3]} These notes detail the in vitro assays used to characterize its dose-dependent effects.

Signaling Pathway of sAC in Sperm

The activation of sAC in sperm is a critical step in achieving fertilization capacity. The pathway is initiated by exposure to bicarbonate in the female reproductive tract, leading to a cascade of events that results in sperm hyperactivation.



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Caption: sAC signaling pathway in sperm and the inhibitory action of **TDI-11861**.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro dose-response studies of **TDI-11861**.

Table 1: Biochemical and Cellular Potency of **TDI-11861**

Assay Type	Target/System	IC50 (nM)	Reference
In Vitro Adenylyl Cyclase Activity	Purified recombinant human sAC	3	[4] [5] [6]
Subnanomolar In Vitro Adenylyl Cyclase Activity	Purified recombinant human sAC	1.7	[7] [8]
Cellular sAC-dependent cAMP Accumulation	sAC-overexpressing rat 4-4 cells	7	[5] [9]
Cellular sAC-dependent cAMP Accumulation (alternative value)	sAC-overexpressing 4-4 cells	5.1	[7]

Table 2: Binding Kinetics of **TDI-11861** to sAC

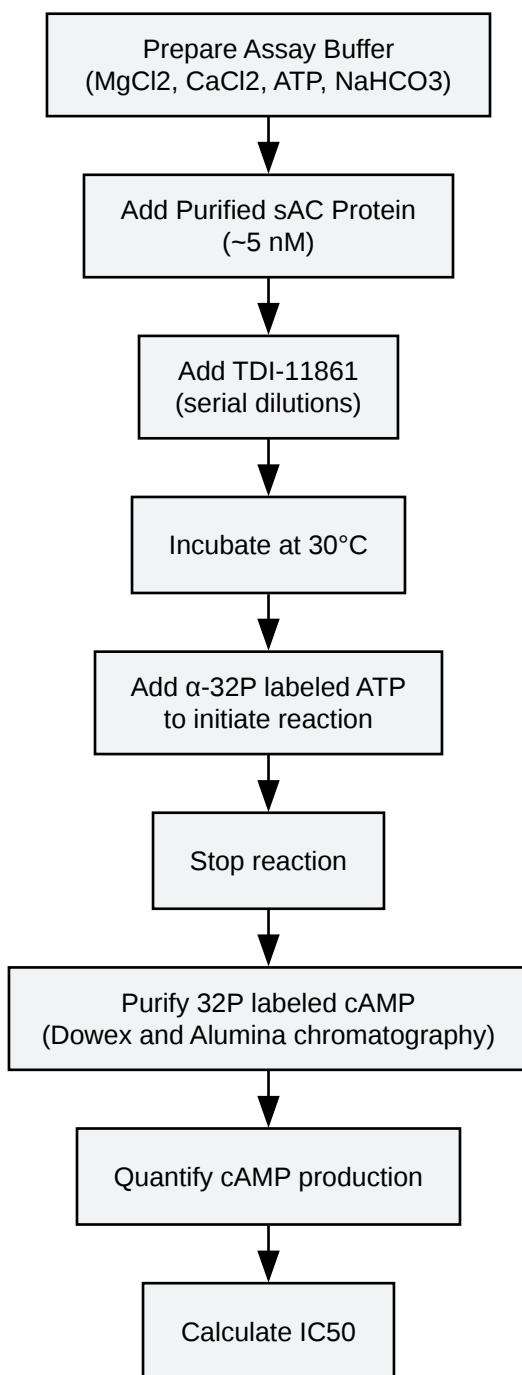
Parameter	Value	Method	Reference
KD	1.4 nM	Surface Plasmon Resonance (SPR)	[5]
Residence Time (1/koff)	61.5 minutes	Surface Plasmon Resonance (SPR)	[3]
Residence Time	3181 seconds (~53 minutes)	Surface Plasmon Resonance (SPR)	[10]

Experimental Protocols

In Vitro Biochemical Potency Assay (Standard)

This assay determines the concentration of **TDI-11861** required to inhibit the enzymatic activity of purified sAC by 50% (IC50).

Workflow Diagram:



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Caption: Workflow for the in vitro biochemical potency assay.

Protocol:

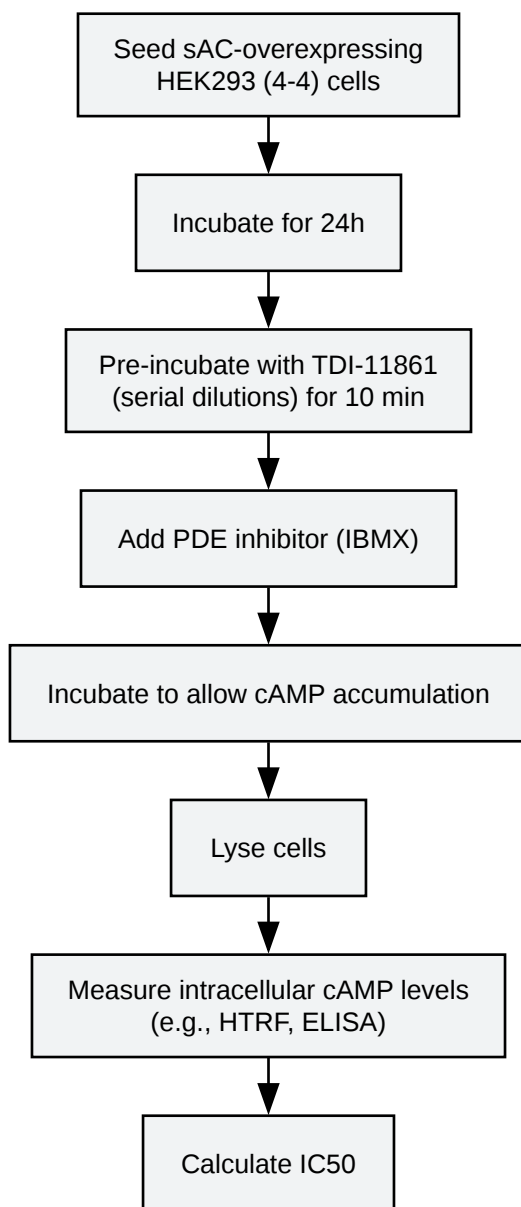
- Prepare Assay Buffer: The standard assay buffer contains 4 mM MgCl₂, 2 mM CaCl₂, 1 mM ATP, and 40 mM NaHCO₃.^{[5][11]}

- Enzyme Preparation: Use purified recombinant human sAC protein at a final concentration of approximately 5 nM.[\[7\]](#)[\[11\]](#)
- Inhibitor Preparation: Prepare serial dilutions of **TDI-11861** in the desired solvent (e.g., DMSO) and add to the reaction wells.
- Reaction Initiation: Initiate the enzymatic reaction by adding α - ^{32}P labeled ATP.[\[11\]](#)
- Incubation: Incubate the reaction mixture at 30°C for a defined period.
- Reaction Termination and Purification: Stop the reaction and purify the generated ^{32}P labeled cAMP using sequential Dowex and Alumina chromatography (the "two-column" method).[\[7\]](#)[\[11\]](#)
- Quantification: Quantify the amount of ^{32}P labeled cAMP to determine the rate of the enzymatic reaction.
- Data Analysis: Plot the percentage of sAC inhibition against the logarithm of **TDI-11861** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Adenylyl Cyclase Activity Assay

This assay measures the potency of **TDI-11861** in a cellular context, using HEK293 cells engineered to overexpress sAC (4-4 cells).[\[7\]](#)[\[11\]](#)

Workflow Diagram:



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Caption: Workflow for the cellular adenylyl cyclase activity assay.

Protocol:

- Cell Culture: Seed 1×10^5 sAC-overexpressing HEK293 (4-4) cells per well in a 24-well plate and incubate for 24 hours in DMEM with 10% FBS at 37°C and 5% CO₂.[\[11\]](#)
- Inhibitor Treatment: One hour before the assay, replace the medium. Pre-incubate the cells with various concentrations of **TDI-11861** (or vehicle control) for 10 minutes at 37°C.[\[11\]](#)

- cAMP Accumulation: Add a phosphodiesterase (PDE) inhibitor, such as 500 μ M IBMX, to prevent cAMP degradation and incubate for a defined period (e.g., 5 minutes) to allow for cAMP accumulation.[5]
- Cell Lysis: Lyse the cells to release intracellular cAMP.
- cAMP Measurement: Quantify the intracellular cAMP levels using a suitable method, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA kit.
- Data Analysis: Normalize the cAMP levels to the vehicle-treated control and plot the percentage of inhibition against the logarithm of **TDI-11861** concentration to calculate the cellular IC50.

Sperm Motility and Capacitation Assays

These assays assess the functional effect of **TDI-11861** on sperm, a key indicator of its potential as a contraceptive agent.

Protocol for Sperm Motility Assay:

- Sperm Preparation: Isolate sperm (e.g., from mouse cauda epididymis or human ejaculate) and dilute in a non-capacitating medium.
- Treatment: Incubate sperm with varying concentrations of **TDI-11861** in a capacitating medium containing bicarbonate (e.g., 25 mM).[3]
- Motility Analysis: After a defined incubation period (e.g., 12 minutes for mouse sperm, 30 minutes for human sperm), assess sperm motility using Computer-Assisted Sperm Analysis (CASA).[3][5] Parameters to measure include the percentage of motile sperm and hyperactivated motility.
- Data Analysis: Compare the motility parameters of **TDI-11861**-treated sperm to vehicle-treated controls.

Protocol for Sperm Intracellular cAMP Measurement:

- Sperm Preparation and Treatment: Prepare and treat sperm with **TDI-11861** in capacitating and non-capacitating media as described for the motility assay.[3][5]

- cAMP Extraction: After incubation, pellet the sperm and extract intracellular cAMP.
- cAMP Quantification: Measure cAMP levels using a sensitive immunoassay.
- Data Analysis: Compare the intracellular cAMP levels in **TDI-11861**-treated sperm under capacitating conditions to controls.

Sperm Jump Dilution Assay:

This assay evaluates the reversibility of sAC inhibition by **TDI-11861** upon dilution.

- Pre-incubation: Concentrate sperm and pre-incubate with a high concentration of **TDI-11861** (e.g., 100 nM).[\[12\]](#)
- Dilution: Dilute the pre-incubated sperm 1:100 into a capacitating medium with and without the inhibitor.[\[12\]](#)
- Time-course Analysis: Analyze sperm motility using CASA at various time points post-dilution (e.g., 1, 10, 20, 30, and 45 minutes).[\[12\]](#)
- Data Analysis: Assess the recovery of hyperactivated motility in the inhibitor-free medium over time to determine the functional off-rate of the inhibitor.[\[12\]](#)

Safety and Selectivity

TDI-11861 has demonstrated high selectivity for sAC over tmACs and has not shown appreciable activity against a large panel of kinases and other relevant drug targets.[\[7\]](#) In vitro studies have also indicated no cytotoxicity at concentrations well above its cellular IC₅₀.[\[7\]](#)

These application notes and protocols provide a framework for the in vitro evaluation of **TDI-11861** and other sAC inhibitors. For more specific details, researchers should consult the primary literature cited.

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